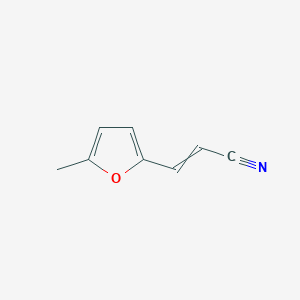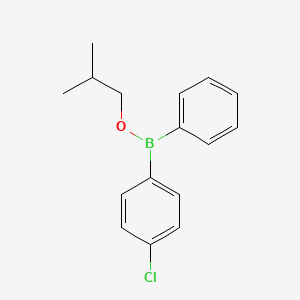
2-Methylpropyl (4-chlorophenyl)phenylborinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl (4-chlorophenyl)phenylborinate is an organoboron compound that features a boron atom bonded to a phenyl group, a 4-chlorophenyl group, and a 2-methylpropyl group. Organoboron compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl (4-chlorophenyl)phenylborinate typically involves the reaction of phenylboronic acid with 4-chlorophenylboronic acid and 2-methylpropylboronic acid under specific conditions. The reaction is usually catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl (4-chlorophenyl)phenylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boranes.
Substitution: The phenyl and 4-chlorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Methylpropyl (4-chlorophenyl)phenylborinate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl (4-chlorophenyl)phenylborinate involves its ability to participate in transmetalation reactions, particularly in the Suzuki-Miyaura coupling. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the phenyl and 4-chlorophenyl groups to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the palladium catalyst and the stabilization of the transition state during the coupling reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Chlorophenylboronic acid: Contains a 4-chlorophenyl group bonded to boron.
2-Methylpropylboronic acid: Features a 2-methylpropyl group bonded to boron.
Uniqueness
2-Methylpropyl (4-chlorophenyl)phenylborinate is unique due to its combination of three different substituents on the boron atom, which provides it with distinct reactivity and properties compared to simpler boronic acids. This unique structure allows it to participate in more complex and selective chemical reactions, making it valuable in advanced organic synthesis and research applications.
Propriétés
Numéro CAS |
85724-95-4 |
|---|---|
Formule moléculaire |
C16H18BClO |
Poids moléculaire |
272.6 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(2-methylpropoxy)-phenylborane |
InChI |
InChI=1S/C16H18BClO/c1-13(2)12-19-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,13H,12H2,1-2H3 |
Clé InChI |
KNDKYLVAHVTJEG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


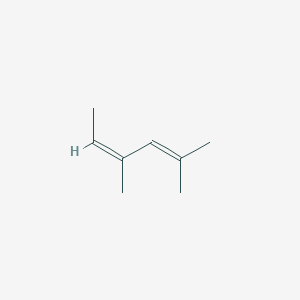
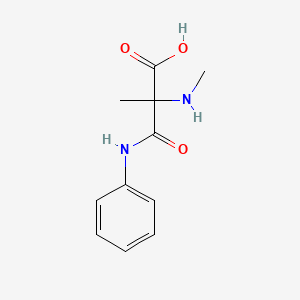
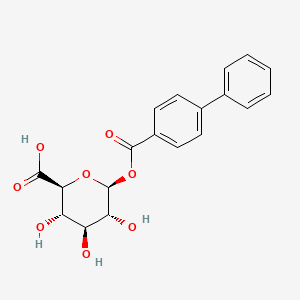
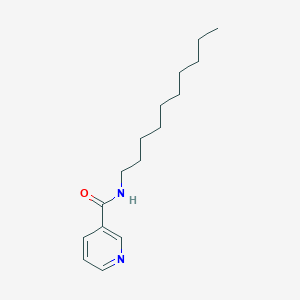
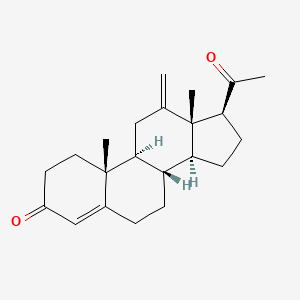
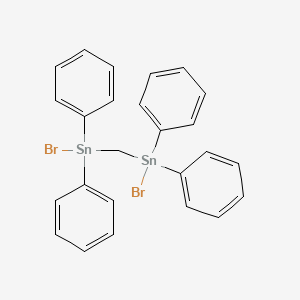
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)



